molecular formula C16H15Cl2NO3 B2641230 2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate CAS No. 875326-62-8

2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate

Cat. No.: B2641230
CAS No.: 875326-62-8
M. Wt: 340.2
InChI Key: IGHKSPNVFBAPTB-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate is a synthetic organic compound that features both phenoxy and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate typically involves the reaction of 3,5-dimethylphenol with 2-chloroethyl 5,6-dichloropyridine-3-carboxylate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic substitution: Substituted pyridine derivatives.

    Hydrolysis: 3,5-Dimethylphenol and 5,6-dichloropyridine-3-carboxylic acid.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and pyridine moieties could facilitate binding to hydrophobic pockets or metal ions within the target site, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenoxy)ethyl 4-chloropyridine-3-carboxylate
  • 2-(3,5-Dimethylphenoxy)ethyl 5-chloropyridine-3-carboxylate
  • 2-(3,5-Dimethylphenoxy)ethyl 6-chloropyridine-3-carboxylate

Uniqueness

2-(3,5-Dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern can provide distinct electronic and steric properties compared to similar compounds with single or different substitution patterns.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)ethyl 5,6-dichloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-10-5-11(2)7-13(6-10)21-3-4-22-16(20)12-8-14(17)15(18)19-9-12/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHKSPNVFBAPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCOC(=O)C2=CC(=C(N=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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